1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound "1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol" is closely related to the family of 1,4-diazepane derivatives, which are significant in the synthesis of various pharmacologically active molecules and complex organic structures.
Synthetic Approaches and Intermediates
The practical synthesis of derivatives related to 1,4-diazepane, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcases the utility of intramolecular cyclization techniques. These compounds are key intermediates in the production of Rho–kinase inhibitors, illustrating the method's relevance for large-scale pharmaceutical production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Multicomponent Reactions
The use of multicomponent reactions, followed by intramolecular nucleophilic substitution, represents a convergent approach to synthesize diazepane or diazocane systems. This method has been applied to create 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the synthetic utility and efficiency of constructing complex diazepane structures from simpler starting materials (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Cyclization Techniques
Advanced cyclization techniques, such as [2+2] cycloaddition combined with radical 1,4-addition, have been employed to access functionalized cyclobuta derivatives. This metal-free approach, induced by S-centered radicals, highlights the innovative pathways to synthesize compounds with cyclobutan-1-ol cores, potentially including "1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol" derivatives (Liu, Wang, Zhou, Li, Hao, Tu, & Jiang, 2017).
Crystal Structure Analysis
Structural analysis of related compounds, such as 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, provides insights into the molecular configurations of diazepane-containing molecules. X-ray crystallography of these compounds has revealed detailed structural features that are crucial for understanding the chemical behavior and potential applications of diazepane derivatives (Tingley, Bertolasi, & Vaughan, 2006).
properties
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKIPLUDEKJAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198714 | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol | |
CAS RN |
2098500-79-7 | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2098500-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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